

An In-depth Technical Guide to the Molecular Structure and Activity of YK11

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Compound of Interest		
Compound Name:	YK11	
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Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and biological activity of (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as **YK11**. **YK11** is a synthetic, steroidal selective androgen receptor modulator (SARM) with a unique mechanism of action that includes partial agonism of the androgen receptor and potent inhibition of myostatin via the upregulation of follistatin. This document details the chemical properties of **YK11**, its synthesis, and the critical role of its stereoisomers in its biological function. Furthermore, it outlines key experimental protocols for its analysis and presents its known signaling pathways through detailed visualizations. While **YK11** has garnered significant interest for its anabolic potential, this guide also notes the conspicuous absence of research on its derivatives in publicly available scientific literature.

Molecular Structure and Chemical Properties

YK11 is a synthetic steroid that is structurally derived from 19-nortestosterone, not dihydrotestosterone (DHT) as some anecdotal reports have suggested.[1][2] Its complex chemical structure is a key determinant of its unique biological activity.

Table 1: Chemical and Physical Properties of YK11



Property	Value	Reference(s)
IUPAC Name	Methyl (2E)-2- [(8R,9S,10R,13S,14S,17S)-2'- methoxy-2',13-dimethyl-3- oxospiro[1,2,6,7,8,9,10,11,12,1 4,15,16- dodecahydrocyclopenta[a]phe nanthrene-17,5'-1,3- dioxolane]-4'-ylidene]acetate	[3]
Molecular Formula	C25H34O6	[3]
Molecular Weight	430.541 g/mol	[3]
CAS Number	1370003-76-1	[3]
Structure	Steroidal, 19-nortestosterone derivative	[1][2]

Stereochemistry

YK11 is synthesized as a mixture of two diastereomers.[4] Research has demonstrated that these diastereomers exhibit different biological activities. The major diastereomer, designated as 2a, has been identified as the more active constituent.[4] The stereochemistry of the orthoester moiety at the D-ring is a critical feature of the molecule.[4]

Synthesis of YK11

The synthesis of **YK11** has been described in the scientific literature, with an improved method involving a palladium-catalyzed carbonylation reaction.[4] This process yields a diastereoselective mixture of **YK11**.[4]

Experimental Protocol: Improved Synthesis of YK11

A detailed protocol for the improved synthesis of the active diastereomer of **YK11** (2a) has been published.[4] The process involves the palladium-catalyzed carbonylation of a precursor molecule in a highly diastereoselective manner.[4] The major diastereomer is then isolated for further study.[4]

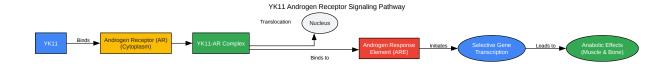


Mechanism of Action and Signaling Pathways

YK11 exhibits a dual mechanism of action that distinguishes it from other SARMs. It acts as a partial agonist of the androgen receptor (AR) and as a potent myostatin inhibitor through the induction of follistatin.[3][5]

Partial Androgen Receptor Agonism

YK11 binds to the androgen receptor, but it does not induce the full conformational change typically associated with potent androgens like DHT.[3] This partial agonism leads to selective gene transcription, which is thought to contribute to its tissue-selective anabolic effects. A docking study has suggested that the sterically hindered C17-group of **YK11** influences the conformation of helices 11 and 12 of the AR, potentially leading to differential cofactor recruitment compared to DHT.[6]



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YK11 Androgen Receptor Signaling Pathway

Myostatin Inhibition via Follistatin Upregulation

A key and unique feature of **YK11** is its ability to significantly increase the expression of follistatin, a potent inhibitor of myostatin.[5] Myostatin is a negative regulator of muscle growth; by inhibiting myostatin, **YK11** promotes muscle hypertrophy.[5] This effect is mediated through the androgen receptor, as the **YK11**-induced upregulation of follistatin is reversed by AR antagonists.[7]



YK11 Myostatin Inhibition Pathway YK11 Activates Androgen Receptor (AR) Upregulates Follistatin Gene Expression Follistatin Inhibits Leads to Promotion of Myostatin Muscle Growth Causes Inhibition of Muscle Growth

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YK11 Myostatin Inhibition Pathway

Quantitative Data

The biological activity of YK11 and its active diastereomer has been quantified in vitro.

Table 2: In Vitro Activity of **YK11** and its Active Diastereomer (2a)



Compound	Assay	Cell Line	EC ₅₀ (nM)	Reference(s)
YK11 (mixture)	Androgen Responsive Element (ARE) Luciferase Reporter Assay	HEK293	12.5	[8]
YK11 (diastereomer 2a)	Androgen Responsive Element (ARE) Luciferase Reporter Assay	HEK293	7.85	[8]

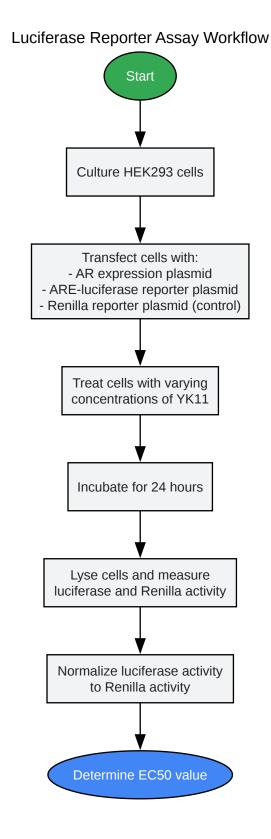
Experimental Protocols Androgen Receptor (AR) Activity Assay

Objective: To determine the agonistic or antagonistic activity of a compound on the androgen receptor.

Methodology: A common method is the Androgen Responsive Element (ARE) Luciferase Reporter Assay.[8]

Workflow:





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Luciferase Reporter Assay Workflow

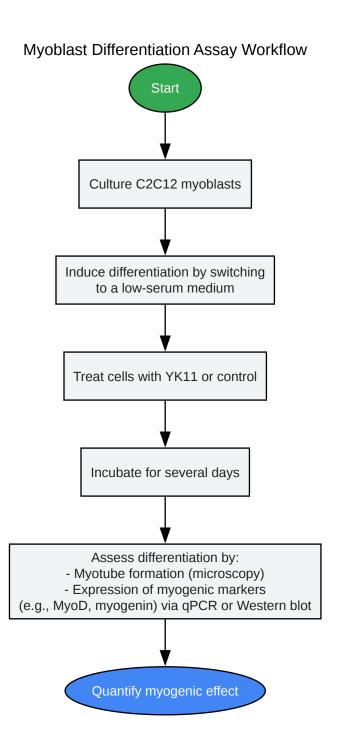


In Vitro Muscle Cell Differentiation Assay

Objective: To assess the effect of YK11 on the differentiation of myoblasts into myotubes.

Methodology: This is typically performed using C2C12 myoblast cells.[7]

Workflow:





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Myoblast Differentiation Assay Workflow

YK11 Derivatives: A Research Gap

A thorough review of the existing scientific literature reveals a significant gap in the research and development of **YK11** derivatives. While the metabolism of **YK11** has been studied, leading to the identification of various metabolites, there is no readily available information on the intentional synthesis, chemical structure, or biological activity of **YK11** analogs or derivatives.[9] This lack of data presents a potential area for future research, where structure-activity relationship (SAR) studies could be conducted to explore modifications of the **YK11** scaffold to potentially enhance its efficacy, selectivity, or pharmacokinetic properties.

Conclusion

YK11 is a structurally unique steroidal SARM with a compelling dual mechanism of action involving partial androgen receptor agonism and myostatin inhibition. Its anabolic effects, particularly the upregulation of follistatin, make it a subject of significant interest in the field of muscle biology and drug development. The provided data and experimental protocols offer a solid foundation for researchers investigating this compound. However, the absence of research on **YK11** derivatives highlights a clear opportunity for further scientific exploration to understand the full potential of this class of molecules. It is important to note that **YK11** is an experimental compound and has not been approved for human use.[3]

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